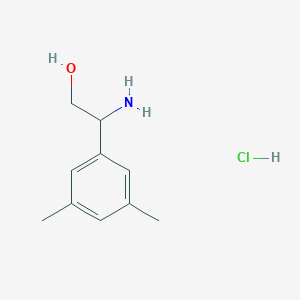

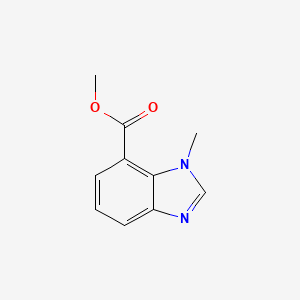

![molecular formula C13H13N3O B2681584 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2197637-89-9](/img/structure/B2681584.png)

6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is also known as ceralasertib . It is a chemical compound with the formula C₂₀H₂₄N₆O₂S . It is used as a medication .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropyl group, a pyridin-4-yl group, and a dihydropyridazin-3-one group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.

Aplicaciones Científicas De Investigación

Novel Synthetic Pathways and Derivatives

A general synthetic route for creating a novel class of pyridazin-3-one derivatives, including compounds structurally related to 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, demonstrates their utility in forming fused azines and other heterocyclic compounds. This research highlights the chemical versatility and potential for generating pharmacologically active derivatives through reactions with various aminoazoles and active methylene compounds, contributing significantly to heterocyclic chemistry and drug discovery efforts (Ibrahim & Behbehani, 2014).

Metal-Coordination and Self-Assembly

The study of 3,6-di(pyridin-2-yl)pyridazines, which can be synthesized through microwave-assisted synthesis, reveals their potential in metal-coordination, leading to the formation of gridlike metal complexes. This application demonstrates the importance of such compounds in the development of new materials and coordination chemistry, offering pathways to innovate in fields such as catalysis and molecular electronics (Hoogenboom et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds derived from pyridine and fused pyridine structures, which are structurally related to this compound, have been synthesized and shown to exhibit antimicrobial and antioxidant activities. This discovery opens new avenues for the development of therapeutic agents, highlighting the potential of such compounds in combating microbial infections and oxidative stress-related diseases (Flefel et al., 2018).

Water Oxidation Catalysts

Research into the synthesis and application of Ru complexes incorporating pyridazine derivatives as ligands has demonstrated their efficacy as catalysts for water oxidation. This application is crucial for advancing sustainable energy solutions, particularly in the development of efficient and environmentally friendly methods for oxygen evolution reactions, which are key components of artificial photosynthesis systems (Zong & Thummel, 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-cyclopropyl-2-(pyridin-4-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-8,11H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUSVKGYSCLKPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

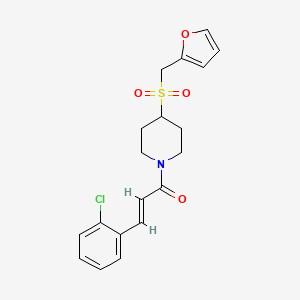

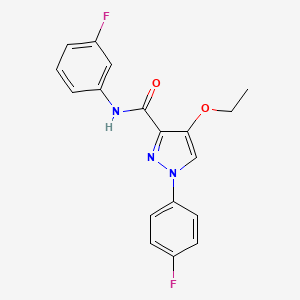

![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)

![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)

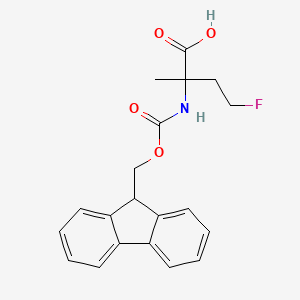

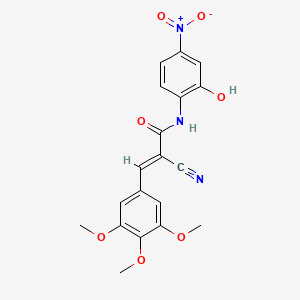

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)

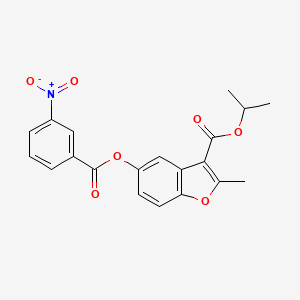

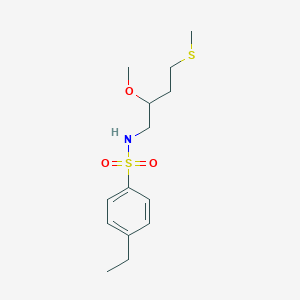

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide](/img/structure/B2681516.png)

![N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681517.png)

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)